molecular formula C16H17N3O2 B2991326 (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1903828-09-0

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2991326
CAS No.: 1903828-09-0
M. Wt: 283.331
InChI Key: MUXCSQXUHJCKHX-UHFFFAOYSA-N
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Description

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound. This compound is of significant interest due to its unique structure, which includes pyrrolidine and pyridine rings. The methanone group attached to these rings adds to its chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.

Mode of Action

This can lead to changes in cellular signaling pathways, potentially altering cell behavior .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to collagen synthesis and fibrosis . By inhibiting key enzymes in these pathways, the compound could potentially reduce collagen deposition and fibrosis.

Pharmacokinetics

Similar compounds have been shown to have various toxic effects, suggesting that they may be metabolized and excreted by the body in a manner that could lead to toxicity .

Result of Action

Similar compounds have been shown to reduce collagen deposition in liver fibrosis models , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis typically starts with the preparation of 5-methylpyridin-2-ol, followed by its reaction with pyrrolidin-1-ylmethanone under specific conditions, such as the use of catalysts and solvents.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors to optimize the reaction conditions, ensuring high yield and purity. Advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Under the influence of oxidizing agents, it might form different products depending on the site of oxidation.

  • Reduction: Reducing agents can potentially reduce the carbonyl group, altering the compound's properties.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of functional groups.

Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminium hydride (reduction), and halogenating agents (substitution) are often used.

Major Products Formed: The products depend on the type of reaction. For instance, oxidation might yield pyridine derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

This compound has diverse applications across several fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Researchers study it for potential biochemical interactions and as a probe for biological systems.

  • Medicine: It might be explored for its potential pharmacological properties.

  • Industry: It finds applications in the production of materials with specific properties due to its unique reactivity.

Comparison with Similar Compounds

Compared to other compounds with pyridine or pyrrolidine rings, (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone stands out due to its combined structure and unique reactivity. Other similar compounds include:

  • 5-Methylpyridin-2-ol derivatives

  • Pyrrolidin-1-ylmethanone derivatives

  • Pyridine-based molecules

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Properties

IUPAC Name

[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-5-6-15(18-10-12)21-13-7-9-19(11-13)16(20)14-4-2-3-8-17-14/h2-6,8,10,13H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXCSQXUHJCKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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